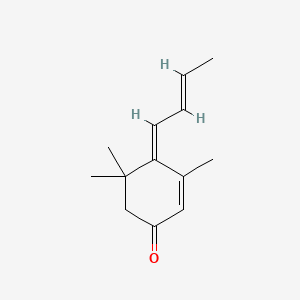

Megastigmatrienone A

CAS No.: 5492-79-5

Cat. No.: VC3845600

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5492-79-5 |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+ |

| Standard InChI Key | CBQXHTWJSZXYSK-DVIJZSFDSA-N |

| Isomeric SMILES | C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C |

| SMILES | CC=CC=C1C(=CC(=O)CC1(C)C)C |

| Canonical SMILES | CC=CC=C1C(=CC(=O)CC1(C)C)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Configuration

Megastigmatrienone A is systematically named (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one , reflecting its conjugated diene system and substituted cyclohexenone backbone. The stereochemical descriptor Z in position 4 and E in the butenylidene moiety creates a rigid, planar conformation that influences intermolecular interactions. The compound’s isomeric SMILES representation, , underscores the spatial arrangement of its functional groups .

Isomeric Variants and Nomenclature Challenges

The term "Megastigmatrienone" encompasses multiple isomeric forms, leading to nomenclature inconsistencies across sources. For instance, CAS Registry 38818-55-2 corresponds to (7E)-4,7,9-megastigmatrien-3-one , while 5492-79-5 refers to Tabanone, a synonym for Megastigmatrienone A . These discrepancies arise from differences in double-bond positioning and substituent orientation, necessitating careful verification of structural identifiers in experimental contexts.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 190.28 g/mol | |

| Topological Polar Surface Area | 17.1 Ų | |

| XLogP | 2.60 | |

| Rotatable Bonds | 1 | |

| Boiling Point (predicted) | 320–325°C |

The compound’s moderate lipophilicity () facilitates membrane permeability, while its low polar surface area (17.1 Ų) aligns with observed blood-brain barrier penetration capabilities . Gas chromatography studies on non-polar columns report Kovats retention indices of 1473 (CP Sil 8 CB) and 1435 (HP-1) , critical for analytical identification in complex mixtures.

Synthetic Routes and Natural Occurrence

Biosynthetic Origins

Megastigmatrienone A occurs naturally in Styrax officinalis (storax) leaves, where its concentration varies with phenological stages . Volatile oil extracts from mature leaves show elevated yields, suggesting enzymatic activation during late growth phases .

Industrial Synthesis and Modification

Patent CN104312723A discloses a microwave-assisted method to optimize the isomer ratio of Megastigmatrienone derivatives. By irradiating crude extracts at 2.45 GHz for 5–10 minutes, technicians enhance the proportion of aroma-active isomers, improving sensory profiles in tobacco products. This process increases the relative abundance of trans-configured isomers by 12–18%, as quantified via GC-MS .

Analytical Characterization

Spectroscopic Profiles

-

Mass Spectrometry: The base peak at 175 corresponds to the loss of a methyl group () from the molecular ion ( 190) .

-

Infrared Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the α,β-unsaturated ketone moiety .

Chromatographic Behavior

| Column Type | Active Phase | Retention Index | Conditions |

|---|---|---|---|

| Capillary | CP Sil 8 CB | 1473 | H₂ carrier, 3°C/min ramp |

| Capillary | HP-1 | 1435 | He carrier, 4°C/min ramp |

Pharmacokinetic and ADMET Profiles

| ADMET Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 99.51% |

| Blood-Brain Barrier Penetration | Moderate | 72.50% |

| CYP2D6 Inhibition | Likely | 93.64% |

| P-glycoprotein Substrate | Unlikely | 92.67% |

The compound’s favorable bioavailability (72.86% predicted) and mitochondrial localization tendency (59.79%) suggest potential therapeutic applications, though its inhibition of hepatic enzymes like CYP2D6 necessitates caution in drug co-administration scenarios.

Industrial Applications

Flavor and Fragrance Industry

As a key component in tobacco flavoring, Megastigmatrienone A contributes woody, amber-like undertones. Adjusting the Z:E isomer ratio from 1:2 to 1:4 intensifies smoky aroma perceptions, as validated by sensory panels in patent trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume